molecular formula C13H8ClFN2O B2656707 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one CAS No. 1384820-33-0

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one

Cat. No.: B2656707
CAS No.: 1384820-33-0
M. Wt: 262.67
InChI Key: QFUMYQDJSRHAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of both chloropyridinyl and fluoropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and 5-fluoropyridine-3-carbaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate enone precursor under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures (around 60-80°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl or fluoropyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.

    Binding Interactions: The presence of chloropyridinyl and fluoropyridinyl groups allows for strong binding interactions with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridin-3-yl)-1-phenylprop-2-en-1-one
  • 3-(5-Fluoropyridin-3-yl)-1-phenylprop-2-en-1-one

Uniqueness

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is unique due to the simultaneous presence of both chloropyridinyl and fluoropyridinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O/c14-13-4-2-9(6-17-13)1-3-12(18)10-5-11(15)8-16-7-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUMYQDJSRHAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)C2=CC(=CN=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.